diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a diethyl ester backbone and a 4-fluorobenzamido substituent at the 2-position. Its synthesis typically involves condensation reactions between amino-thienopyridine precursors and acylating agents, as seen in structurally related compounds .
Properties
IUPAC Name |
diethyl 2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-14-9-10-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-5-7-13(21)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSGFMCZVBBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thienopyridine Core: : This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, starting from a substituted pyridine and a thiophene derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.
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Introduction of the Fluorobenzamido Group: : The thienopyridine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the fluorobenzamido derivative.
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Esterification: : The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : Reduction reactions can target the carbonyl groups in the ester functionalities. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
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Substitution: : The fluorobenzamido group can participate in nucleophilic substitution reactions. For instance, the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular diseases and cancer.
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Biological Studies: : The compound is used in biochemical assays to study enzyme interactions and receptor binding.
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzamido group enhances binding affinity through hydrogen bonding and hydrophobic interactions. The thienopyridine core can interact with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The thienopyridine core is conserved across analogs, but substitutions at the 2-position (amide or Schiff base groups) and ester groups (methyl, ethyl, or tert-butyl) modulate physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Key Observations :
Yield Trends :
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Notes:
- The 4-fluorobenzamido group in the target compound would exhibit distinct NMR signals for the fluorine atom (e.g., 19F NMR) and aromatic protons, differentiating it from nitro or methoxy analogs .
- Higher melting points in dimethyl esters (e.g., 3c) suggest greater crystallinity compared to diethyl derivatives .
Antitubulin and Enzyme Inhibition
- Trimethoxyphenylamino Analogs (3g, 3c): Exhibit antitubulin activity due to structural mimicry of colchicine-binding sites. The trimethoxy group enhances binding to β-tubulin .
- Schiff Base Derivatives : Demonstrated antioxidant activity (e.g., TBHPC ligand in ) with IC50 values for AChE inhibition (7.13 µM) .
- Target Compound : While direct data is unavailable, the 4-fluorobenzamido group may enhance metabolic stability and selectivity for kinase or protease targets, as seen in fluorinated drug candidates .
Antioxidant Potential
Schiff base ligands (e.g., TBHPC) show moderate antioxidant activity, but metal chelates (Fe(II), Ni(II)) exhibit enhanced enzyme inhibition, suggesting the target compound’s amide group may offer different interaction profiles .
Biological Activity
Diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications as reported in various studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with two carboxylate groups and a fluorobenzamide substituent. Its molecular formula is , and it has a molecular weight of approximately 357.37 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds similar to diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine derivatives exhibit various mechanisms of action:
- Inhibition of Kinases : These compounds have been shown to inhibit kinases involved in cell signaling pathways, particularly those associated with cancer progression and inflammation. For example, they may inhibit IKB kinase (IKK-B), which plays a critical role in the NF-kB signaling pathway linked to inflammatory diseases and cancer .
- Anti-tumor Activity : Studies have reported that thieno[2,3-c]pyridine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases such as EGFR and HER-2 .
Anticancer Properties
The anticancer potential of this compound has been highlighted in multiple studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values varied depending on the cell type but generally indicated potent activity .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was attributed to its interference with the cell cycle and promotion of pro-apoptotic factors .
Anti-inflammatory Effects
The compound has also shown promise in treating inflammatory diseases:
- Inhibition of Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cellular models . This suggests potential applications in autoimmune disorders where cytokine dysregulation is prevalent.
Case Studies
A notable case study involved the use of this compound in animal models:
- Animal Model Research : In murine models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis showed decreased infiltration of inflammatory cells compared to control groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
